molecular formula C10H12FNO4S2 B2453910 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene CAS No. 2411274-83-2

1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene

Cat. No.: B2453910
CAS No.: 2411274-83-2
M. Wt: 293.33
InChI Key: CLWGQUAZOLMHAU-UHFFFAOYSA-N
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Description

1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene is an organic compound characterized by the presence of an acetamidoethylsulfanyl group and a fluorosulfonyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable benzene derivative is reacted with 2-acetamidoethylsulfanyl chloride in the presence of a base. The fluorosulfonyloxy group can be introduced via sulfonation followed by fluorination under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as:

  • Preparation of intermediates.
  • Sequential addition of functional groups.
  • Purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Ammonia, thiols, under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene involves its interaction with molecular targets through its reactive functional groups. The acetamidoethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorosulfonyloxy group can participate in electrophilic reactions, further modifying biological molecules .

Comparison with Similar Compounds

  • 1-(2-Acetamidoethylsulfanyl)-4-hydroxybenzene
  • 1-(2-Acetamidoethylsulfanyl)-4-chlorobenzene
  • 1-(2-Acetamidoethylsulfanyl)-4-nitrobenzene

Uniqueness: 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene is unique due to the presence of both acetamidoethylsulfanyl and fluorosulfonyloxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specialized applications .

Properties

IUPAC Name

1-(2-acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S2/c1-8(13)12-6-7-17-10-4-2-9(3-5-10)16-18(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWGQUAZOLMHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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